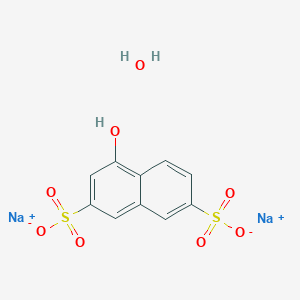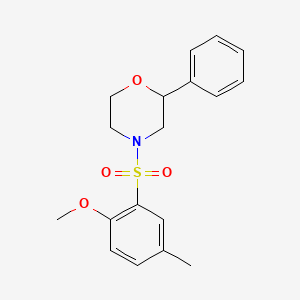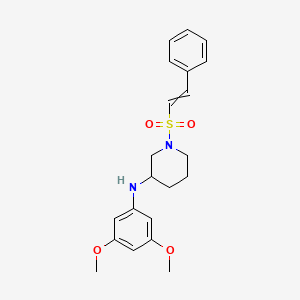
N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine, also known as DOP or DOPamine, is a synthetic compound that has been widely used in scientific research for its potential pharmacological properties. DOP is a member of the piperidine class of compounds and has been shown to have a variety of effects on the central nervous system.
Mécanisme D'action
The exact mechanism of action of N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine is not fully understood, but it is believed to act as a dopamine receptor agonist. This means that it binds to and activates dopamine receptors in the brain, leading to an increase in dopamine levels. This increase in dopamine levels is thought to be responsible for the beneficial effects of N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine in various neurological disorders.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to an improvement in mood and cognitive function. N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine in lab experiments is its high potency and selectivity for dopamine receptors. This allows for more precise and targeted investigations of the effects of dopamine receptor activation. However, one limitation of using N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine. One area of interest is the development of more selective dopamine receptor agonists that can be used to treat specific neurological disorders. Another area of interest is the investigation of the potential neuroprotective effects of N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine in other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, further research is needed to fully understand the mechanism of action of N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine and its potential for off-target effects.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine involves a multi-step process that begins with the reaction of 3,5-dimethoxyphenylacetonitrile with methyl magnesium bromide to form the corresponding alcohol. This is followed by the reaction of the alcohol with p-toluenesulfonyl chloride to form the sulfonate ester. The final step involves the reaction of the sulfonate ester with piperidine to form N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine.
Applications De Recherche Scientifique
N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine has been used extensively in scientific research to investigate its potential pharmacological properties. It has been shown to have a variety of effects on the central nervous system, including the modulation of dopamine and serotonin receptors. N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine has also been investigated for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1-(2-phenylethenylsulfonyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-26-20-13-19(14-21(15-20)27-2)22-18-9-6-11-23(16-18)28(24,25)12-10-17-7-4-3-5-8-17/h3-5,7-8,10,12-15,18,22H,6,9,11,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMFZIUURCGEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2CCCN(C2)S(=O)(=O)C=CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-1-(2-phenylethenesulfonyl)piperidin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

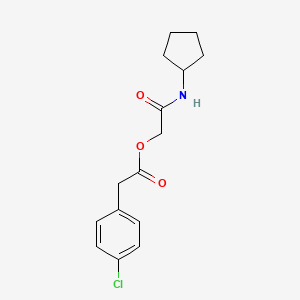
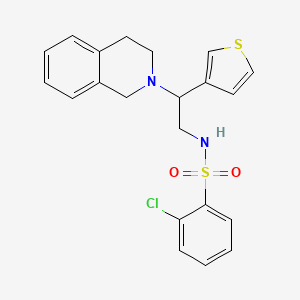
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2748238.png)
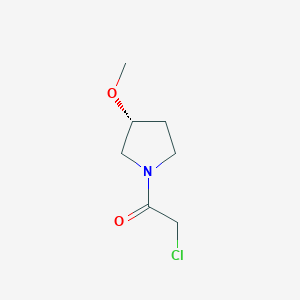
![4-fluoro-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2748240.png)
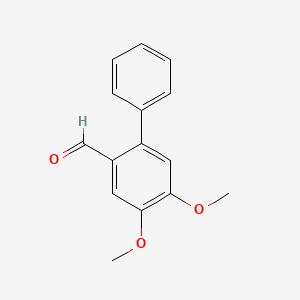
![(4-(1H-pyrrol-1-yl)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2748246.png)
![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-propyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2748248.png)
![6-(3-Chloro-4-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2748249.png)
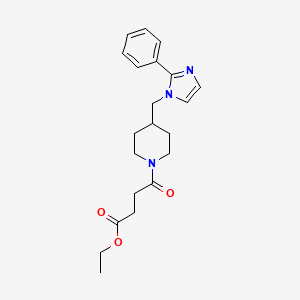
![5,6-Dimethyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2748253.png)
